

Physicochemical and Structural Properties

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Compound of Interest

Compound Name: 7-Hydroxyheptanamide

CAS No.: 14565-12-9

Cat. No.: B3187283

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7-Hydroxyheptanamide's physical properties are dictated by its ability to form strong intermolecular hydrogen bonds via its amide and hydroxyl functional groups. This leads to characteristics typical of multifunctional, small-molecule amides.[3][4]

Property	Value / Description	Source(s)
IUPAC Name	7-hydroxyheptanamide	N/A
Synonyms	Heptanamide, 7-hydroxy-	[5][6]
CAS Number	14565-12-9	[5][6]
Molecular Formula	C ₇ H ₁₅ NO ₂	[5][6]
Molecular Weight	145.20 g/mol	[5]
Appearance	Expected to be a white crystalline solid at room temperature, as is common for most simple amides.[3][4]	N/A
Melting & Boiling Point	Expected to have a relatively high melting and boiling point compared to non-hydrogen bonding molecules of similar molecular weight, due to extensive intermolecular hydrogen bonding.[3][4][7]	N/A
Solubility	Predicted to be soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) due to the polar amide and hydroxyl groups. Amides with six or fewer carbons are typically water-soluble.[3][4]	N/A

Predicted Spectroscopic Profile

Structural elucidation is critical for confirming the identity and purity of **7-Hydroxyheptanamide**. The following data is predicted based on its structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Predicted, 500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.20	s (broad)	1H	-C(O)NHaHb	Amide protons are often broad and exchangeable.
~6.75	s (broad)	1H	-C(O)NHaHb	The second amide proton, diastereotopic.
~4.35	t	1H	-CH ₂ OH	Alcohol proton, coupling to adjacent CH ₂ .
~3.38	q	2H	H-7 (-CH ₂ OH)	Deshielded by the adjacent hydroxyl group.
~1.98	t	2H	H-2 (-CH ₂ CONH ₂)	Deshielded by the adjacent amide carbonyl.
~1.45	m	2H	H-6	Alkyl chain proton.
~1.38	m	2H	H-3	Alkyl chain proton.

| ~1.25 | m | 2H | H-4, H-5 | Overlapping signals of the central alkyl chain. |

- ^{13}C NMR (Predicted, 125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment	Rationale
~175.5	C-1 (C=O)	Amide carbonyl carbon, most deshielded.
~60.5	C-7 (-CH ₂ OH)	Carbon attached to the hydroxyl group.
~35.5	C-2 (-CH ₂ CONH ₂)	Carbon alpha to the amide carbonyl.
~32.0	C-6	Carbon alpha to the hydroxyl-bearing carbon.
~28.8	C-4 / C-5	Central alkyl chain carbons.
~25.5	C-3	Alkyl chain carbon.

| ~25.0 | C-4 / C-5 | Central alkyl chain carbons. |

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol) and N-H stretches (amide)
2940-2860	Medium-Strong	C-H stretch (aliphatic)
~1650	Strong, Sharp	C=O stretch (Amide I band)
~1620	Medium	N-H bend (Amide II band)
~1060	Medium	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

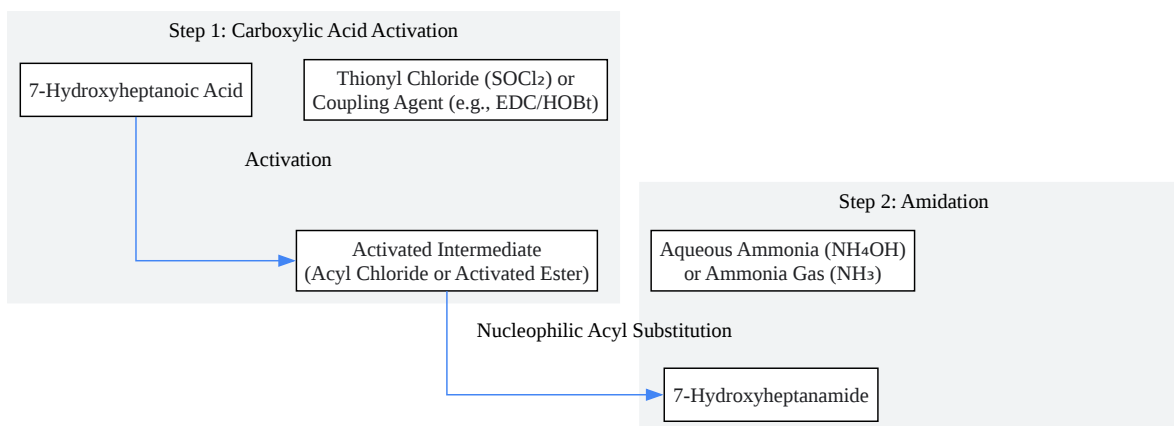
Analysis Type	Predicted Result
Molecular Ion (EI/ESI+)	m/z 146 [M+H] ⁺ , m/z 168 [M+Na] ⁺
Key Fragmentation	Fragments corresponding to the loss of water ([M-H ₂ O] ⁺), loss of ammonia ([M-NH ₃] ⁺), and characteristic alpha-cleavage at both ends of the alkyl chain.

Synthesis and Reactivity

While not commercially available in bulk, **7-Hydroxyheptanamide** can be readily synthesized from its corresponding carboxylic acid, 7-hydroxyheptanoic acid.

Proposed Synthetic Workflow

A robust method for synthesizing **7-Hydroxyheptanamide** involves the activation of the carboxylic acid followed by amidation. This two-step process is efficient and utilizes standard laboratory reagents. The precursor, 7-hydroxyheptanoic acid, can itself be synthesized via methods such as the hydrogenation of 3-(2-furyl) acrylic acid.[\[8\]](#)



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Caption: Proposed two-step synthesis of **7-Hydroxyheptanamide**.

Reactivity Profile

The molecule's reactivity is governed by its two primary functional groups. This bifunctionality allows for orthogonal chemical modifications or its use as a monomer in polymerization.

Caption: Key reactive sites of **7-Hydroxyheptanamide**.

- **Hydroxyl Group (Site 1):** The primary alcohol can undergo oxidation to form 7-oxoheptanamide or the corresponding dicarboxylic acid monoamide. It is also susceptible to esterification and etherification, allowing for the introduction of various functional moieties.
- **Amide Group (Site 2):** The amide is stable but can be hydrolyzed to 7-hydroxyheptanoic acid under harsh acidic or basic conditions. It can be reduced to 7-aminoheptan-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of **7-Hydroxyheptanamide**, ensuring scientific integrity through detailed, verifiable steps.

Protocol 1: Synthesis via Acyl Chloride Intermediate

Objective: To synthesize **7-Hydroxyheptanamide** from 7-hydroxyheptanoic acid.

Materials:

- 7-hydroxyheptanoic acid
- Thionyl chloride (SOCl₂)
- Dichloromethane (DCM), anhydrous
- Ammonium hydroxide (NH₄OH), concentrated aqueous solution
- Ice bath
- Rotary evaporator
- Standard glassware for inert atmosphere reactions

Methodology:

- Acid Chloride Formation:
 - In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 7-hydroxyheptanoic acid (1.0 eq) in anhydrous DCM.
 - Cool the solution to 0 °C using an ice bath.
 - Add thionyl chloride (1.2 eq) dropwise via a syringe over 15 minutes. Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood.
 - Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the

starting material is consumed.

- Remove the solvent and excess SOCl_2 under reduced pressure using a rotary evaporator. The resulting crude 7-hydroxyheptanoyl chloride is used immediately in the next step.
- Amidation:
 - Cool a beaker of concentrated ammonium hydroxide (~10 eq) in a large ice-water bath.
 - Dissolve the crude acyl chloride from the previous step in a minimal amount of cold, anhydrous DCM.
 - Add the acyl chloride solution dropwise to the vigorously stirring, cold ammonium hydroxide solution. A white precipitate should form.
 - Continue stirring in the ice bath for 1 hour.
 - Isolate the solid product by vacuum filtration, washing with cold deionized water.
 - Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure **7-Hydroxyheptanamide**.

Protocol 2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized **7-Hydroxyheptanamide**.

Methodologies:

- NMR Spectroscopy:
 - Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of deuterated solvent (e.g., DMSO-d_6 or MeOD).
 - Transfer the solution to an NMR tube.
 - Acquire ^1H , ^{13}C , and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

- Process the data and compare the observed shifts and couplings with the predicted values.
- IR Spectroscopy:
 - Acquire a background spectrum using an empty ATR (Attenuated Total Reflectance) crystal.
 - Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
 - Acquire the IR spectrum from 4000-400 cm^{-1} .
 - Identify characteristic peaks for O-H, N-H, C=O, and C-H bonds.
- High-Resolution Mass Spectrometry (HRMS):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
 - Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
 - Acquire the spectrum in positive ion mode.
 - Determine the exact mass of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$) and compare it to the calculated theoretical mass to confirm the elemental composition.

Potential Applications in Research and Development

The unique bifunctional nature of **7-Hydroxyheptanamide** makes it a molecule of interest for several fields:

- Polymer Chemistry: It can serve as an AB-type monomer for the synthesis of novel polyamides. The pendant hydroxyl groups along the polymer backbone can increase hydrophilicity, provide sites for further functionalization, or influence the material's mechanical properties.^[9]

- Drug Development: As a member of the fatty acid amide family, it warrants investigation for biological activity. Fatty acid amides are known to be involved in cell signaling and may act as bioregulators.[1][2] Its structure could be a starting point for developing enzyme inhibitors or receptor ligands.
- Supramolecular Chemistry: The combination of amide and alcohol functionalities provides robust hydrogen bond donor and acceptor sites, making it a candidate for designing self-assembling materials and hydrogels.[10]

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